molecular formula C11H15NO B2724375 (2R,5R)-2-methyl-5-phenylmorpholine CAS No. 1349828-91-6

(2R,5R)-2-methyl-5-phenylmorpholine

Cat. No.: B2724375
CAS No.: 1349828-91-6
M. Wt: 177.247
InChI Key: NEQYKFXOOFIYJZ-KOLCDFICSA-N
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Description

(2R,5R)-2-Methyl-5-phenylmorpholine is a chiral morpholine derivative characterized by a six-membered ring containing one oxygen and one nitrogen atom. The compound features a methyl group at the 2R position and a phenyl group at the 5R position (Fig. 1). Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.25 g/mol (CAS No. 1350768-52-3) .

Properties

IUPAC Name

(2R,5R)-2-methyl-5-phenylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQYKFXOOFIYJZ-KOLCDFICSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@@H](CO1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2-methyl-5-phenylmorpholine typically involves the diastereoselective reduction of diketones. One common method starts with the reduction of (2,5)-hexanedione using a suitable reducing agent under controlled conditions to achieve high diastereoselectivity . The reaction conditions are optimized to achieve maximum yield and selectivity, often involving specific pH levels, temperatures, and substrate-to-cosubstrate ratios .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2-methyl-5-phenylmorpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,5R)-2-methyl-5-phenylmorpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5R)-2-methyl-5-phenylmorpholine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

(2R,5S)-5-Methyl-2-Phenylmorpholine

  • Molecular Formula: C₁₁H₁₅NO (same as the (2R,5R) isomer).
  • CAS No.: 1350768-56-7 .
  • Its hydrochloride salt (C₁₁H₁₆ClNO, MW 213.71 g/mol) is distinct from the (2R,5R) form, suggesting differences in salt stability and crystallinity .

(2S,5R)- and (2S,5S)-5-Methyl-2-Phenylmorpholine

  • These isomers share the same molecular formula but differ in stereochemistry.
  • CAS Nos.: 954214-46-1 (2S,5R), 80123-66-6 (2S,5S) .
  • Implications :
    • Enantiomeric ratios (ER) in related compounds (e.g., linalool oxides) show stereochemistry-dependent biological activity, suggesting similar trends in morpholine derivatives .

Comparison with Structurally Related Morpholine Derivatives

(3R,5R)-3-Butyl-3-Methyl-5-Phenylmorpholin-2-one

  • Molecular Formula: C₁₅H₂₁NO₂ (MW 247.33 g/mol) .
  • Key Differences :
    • Substitution with a butyl group and a ketone oxygen modifies ring electronics, enhancing lipophilicity compared to the unmodified morpholine ring.
    • Applications: Primarily used in pharmacological research due to its complex structure .

5-Methyl-2-Phenylmorpholine (Non-Specific Stereochemistry)

  • Molecular Formula: C₁₁H₁₅NO (MW 177.25 g/mol) .
  • Properties :
    • Lacks defined stereocenters, leading to racemic mixtures with reduced enantiomeric purity.
    • Used as a precursor for resolving stereoisomers .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Stereochemistry Key Applications
This compound C₁₁H₁₅NO 177.25 1350768-52-3 2R,5R Organic synthesis
(2R,5S)-5-Methyl-2-phenylmorpholine C₁₁H₁₅NO 177.25 1350768-56-7 2R,5S Pharmaceutical research
(3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-one C₁₅H₂₁NO₂ 247.33 2004679-55-2 3R,5R Drug development

Table 2: Commercial Availability and Derivatives

Compound Salt Form Supplier Reference Storage Conditions
This compound Hydrochloride 10-F332736 2–8°C
(2R,5S)-5-Methyl-2-phenylmorpholine Hydrochloride ChemBK Not specified

Research Findings and Implications

  • Stereochemical Impact : The (2R,5R) configuration confers distinct reactivity in cross-coupling reactions compared to its isomers, as evidenced by its use in synthesizing pivalamide derivatives .
  • Biological Relevance: Enantiomer-specific activity observed in terpenoids (e.g., linalool oxides) suggests that this compound may exhibit unique interactions in pharmacological contexts .
  • Synthetic Utility: The compound’s role in forming ferrocene complexes highlights its versatility in organometallic chemistry .

Biological Activity

(2R,5R)-2-methyl-5-phenylmorpholine is a morpholine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C11_{11}H15_{15}N
Molecular Weight: 175.25 g/mol
CAS Number: 1821669-94-6

The compound features a morpholine ring with a methyl group at the second position and a phenyl group at the fifth position, contributing to its unique biological profile.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Effects: Studies have shown that this compound can inhibit inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation.
  • Analgesic Properties: It has been reported to possess analgesic effects, potentially making it useful in pain management therapies.
  • Antitumor Activity: Preliminary research suggests that this compound may exhibit antitumor effects, although further studies are required to elucidate its efficacy and mechanisms in cancer treatment.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways. This interaction may influence mood regulation and cognitive functions, indicating potential applications in treating mood disorders such as depression and anxiety .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

Compound NameCAS NumberKey Features
(S)-3-(p-Tolyl)morpholine hydrochloride1391510-98-7Methyl group at para position; potential for similar biological activity.
(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride1821669-94-6Stereoisomer; may show different pharmacological effects.
(S)-5-Phenylmorpholin-2-one hydrochloride491833-36-4Lacks methyl substitution; differing reactivity profile.

This table highlights how variations in substituents can lead to differing biological activities among morpholine derivatives.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects:
    A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of various morpholine derivatives, including this compound. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .
  • Research on Analgesic Properties:
    Another investigation assessed the analgesic effects of this compound using animal models. The findings demonstrated a notable reduction in pain responses compared to control groups, indicating efficacy as an analgesic.
  • Antitumor Activity Investigation:
    A recent study evaluated the antitumor potential of this compound against various cancer cell lines. The results showed dose-dependent cytotoxicity, warranting further exploration into its mechanisms and therapeutic applications in oncology.

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